molecular formula C14H20BrN3O B12228935 1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B12228935
M. Wt: 326.23 g/mol
InChI Key: AYJYKACKILOPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrrolidine ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability . This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is unique due to its specific combination of a bromopyridine moiety with a tert-butyl-substituted pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

InChI

InChI=1S/C14H20BrN3O/c1-14(2,3)17-13(19)10-6-7-18(9-10)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19)

InChI Key

AYJYKACKILOPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.